![molecular formula C9H9NS B179299 4-[(Methylsulfanyl)methyl]benzonitrile CAS No. 168028-51-1](/img/structure/B179299.png)
4-[(Methylsulfanyl)methyl]benzonitrile
Overview
Description
4-[(Methylsulfanyl)methyl]benzonitrile is a chemical compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol . It is characterized by the presence of a benzonitrile group substituted with a methylsulfanyl group at the para position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylsulfanyl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
4-Chloromethylbenzonitrile+Sodium methylthiolate→this compound+Sodium chloride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-[(Methylsulfanyl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(Methylsulfinyl)methyl]benzonitrile or 4-[(Methylsulfonyl)methyl]benzonitrile.
Reduction: 4-[(Methylsulfanyl)methyl]benzylamine.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-[(Methylsulfanyl)methyl]benzonitrile has the molecular formula C₉H₉NS and a molecular weight of approximately 165.24 g/mol. The presence of the methylthio group enhances its reactivity and interaction with biological targets.
Antimicrobial and Antifungal Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial and antifungal activities. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes through covalent bonding with target proteins.
Case Study:
In a study examining various thiadiazole derivatives, it was found that compounds similar to this compound displayed potent activity against several bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Some derivatives have shown cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy.
Case Study:
A derivative of this compound was tested against human breast cancer cells, demonstrating significant cell death at micromolar concentrations. This suggests that further modifications could enhance its efficacy as an anticancer agent.
Agrochemical Applications
The compound's biological activity extends to agrochemicals, where it may serve as a pesticide or herbicide. Its ability to disrupt cellular processes in pests can be leveraged to develop environmentally friendly pest control agents.
Research Findings:
Studies have shown that similar compounds can effectively inhibit the growth of certain plant pathogens, making them candidates for agricultural applications.
Material Science Applications
In material science, this compound can be utilized in the synthesis of polymers and other materials due to its unique chemical properties. The compound's reactivity allows it to participate in various polymerization reactions.
Research Findings:
Recent studies indicate that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced material applications.
Comparison with Related Compounds
The following table summarizes the comparison between this compound and other related compounds regarding their biological activities:
Compound Name | Structure Type | Notable Activities |
---|---|---|
This compound | Benzonitrile derivative | Antimicrobial, anticancer |
5-Arylimino-1,3,4-thiadiazoles | Thiadiazole derivatives | Anticancer activity |
Benzonitrile Derivatives | Variants of benzonitrile | Diverse biological activities |
Synthesis and Preparation
The synthesis of this compound typically involves nucleophilic substitution reactions where methylthio groups are introduced onto the benzonitrile framework. Common methods include:
- Nucleophilic Substitution: Reacting appropriate benzyl halides with sodium methylthiolate.
- Reflux Conditions: Often conducted in organic solvents like dimethylformamide (DMF) under reflux to ensure complete reaction.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Lacks the methylsulfanyl group, resulting in different chemical reactivity and biological activity.
4-(Methylsulfonyl)benzonitrile: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different oxidation states and reactivity.
4-Chloromethylbenzonitrile: Contains a chloromethyl group, which can be used as a precursor for the synthesis of 4-[(Methylsulfanyl)methyl]benzonitrile.
Uniqueness
This compound is unique due to the presence of both a nitrile and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Biological Activity
4-[(Methylsulfanyl)methyl]benzonitrile, a compound with the molecular formula C₉H₉NS and a molecular weight of 163.24 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure
The structure of this compound includes a methylsulfanyl group and a nitrile functional group, which contribute to its unique chemical properties. The synthesis typically involves the reaction of 4-chloromethylbenzonitrile with sodium methylthiolate in solvents like dimethylformamide (DMF) under reflux conditions.
Synthetic Route
Step | Reaction | Products |
---|---|---|
1 | 4-Chloromethylbenzonitrile + Sodium methylthiolate | This compound + Sodium chloride |
This reaction pathway highlights the compound's synthetic accessibility, which is crucial for further biological studies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the nitrile group serves as an electron-withdrawing moiety, influencing reactivity and binding affinity. This dual functionality allows the compound to modulate various biological pathways effectively.
Enzyme Inhibition Studies
Research indicates that this compound may exhibit enzyme inhibition properties. For instance, it has been studied for its potential as an inhibitor of farnesyltransferase, an enzyme implicated in cancer progression. A related series of compounds demonstrated potent cellular activity with an EC50 value as low as 3.5 nM . Such findings suggest that this compound could be a promising candidate for further development in cancer therapeutics.
Case Study: Farnesyltransferase Inhibition
A study focused on a series of benzonitrile derivatives found that modifications similar to those present in this compound could lead to selective inhibition of farnesyltransferase. The structural analysis via X-ray crystallography confirmed that these compounds bind effectively to the enzyme's active site, thereby inhibiting its function .
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity have shown that certain analogs do not exhibit significant toxicity at concentrations below 20 µM over 48-72 hours. This suggests a favorable safety profile for further exploration in therapeutic contexts .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds to highlight its unique properties:
Compound | Key Features | Biological Activity |
---|---|---|
4-Methylbenzonitrile | Lacks methylsulfanyl group | Different reactivity |
4-(Methylsulfonyl)benzonitrile | Contains sulfonyl instead of methylsulfanyl | Varies in oxidation states |
4-Chloromethylbenzonitrile | Precursor for synthesis | Different substitution potential |
This comparison underscores the unique attributes of this compound that may confer distinct biological activities.
Q & A
Q. [Basic] What are the common synthetic routes for preparing 4-[(Methylsulfanyl)methyl]benzonitrile, and what analytical techniques are used to confirm its purity?
Methodological Answer:
A typical synthesis involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-(bromomethyl)benzonitrile with methyl mercaptan in the presence of a base (e.g., K₂CO₃) under inert conditions can yield the target compound. Purification is achieved via column chromatography or recrystallization. Analytical validation includes:
- NMR Spectroscopy : To confirm the presence of the nitrile group (δ ~110-120 ppm in NMR) and methylsulfanyl moiety (δ ~2.1 ppm in NMR for -SCH₃).
- HPLC/MS : To assess purity and molecular ion peaks.
- Elemental Analysis : To verify stoichiometry.
References : Similar protocols are described for analogs like 4-(hydroxymethyl)benzonitrile and sulfanyl-substituted pyrimidines .
Q. [Basic] How can X-ray crystallography be employed to determine the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard:
Crystal Growth : Slow evaporation of a methanol or DCM solution.
Data Collection : Use a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation (λ = 0.71073 Å).
Structure Solution : Programs like SHELXT (for phase determination) and SHELXL (for refinement) resolve atomic positions .
Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate geometry .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUUNKROVWMKDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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